

Psilomethoxin: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile

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Compound of Interest

Compound Name: *Psilomethoxin*

Cat. No.: *B12731010*

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Executive Summary

Psilomethoxin (4-hydroxy-5-methoxy-N,N-dimethyltryptamine or 4-HO-5-MeO-DMT) is a tryptamine of significant interest due to its structural relationship to the known psychedelic compounds psilocin (4-HO-DMT) and 5-MeO-DMT. First synthesized in 1965, it has remained largely unstudied until recent controversial claims of its biosynthesis brought it to the forefront of psychedelic research. This technical guide provides a comprehensive overview of the history of **psilomethoxin**'s discovery and synthesis, a detailed account of the analytical chemistry that debunked recent biosynthetic claims, and a hypothesized pharmacological profile based on its structural analogues. Due to a lack of published empirical data, the receptor binding affinities, efficacy, and in vivo pharmacokinetics of **psilomethoxin** remain speculative. This guide compiles available data on related compounds to provide a comparative context for future research.

Discovery and Synthesis History

First Chemical Synthesis (1965)

Psilomethoxin was first synthesized in 1965 by Marc Julia and his colleagues at the Pasteur Institute. The synthesis was part of a broader exploration of indole derivatives. The original paper, "Recherches en série indolique. XII. - Synthèse de la (méthoxy-5 hydroxy-4 indolyl-3)-2

éthyl diméthylamine (psilométhoxine)," published in the Bulletin de la Société Chimique de France, describes a multi-step synthesis starting from ortho-vanillin[1][2][3]. Alexander Shulgin, a renowned psychedelic chemist, later described this 10-step synthesis as "quite a frightening thing," which may explain why the compound was not widely pursued. The molecule was characterized, but no bioassay or pharmacological data was reported, and the sample was not preserved[1][2].

Renewed Interest and the "Biosynthesis" Controversy

In the early 2020s, an organization known as the "Church of **Psilomethoxin**" (later renamed the Church of Sacred Synthesis) claimed to have produced **psilomethoxin** through a novel biosynthetic method[1]. This method allegedly involved feeding 5-MeO-DMT to cultivated Psilocybe mushrooms, with the assertion that the fungal enzymes would hydroxylate the 5-MeO-DMT at the 4-position to produce **psilomethoxin**[1][4][5]. This claim generated significant interest and skepticism within the scientific community. The church marketed and distributed what they claimed to be **psilomethoxin**-containing mushroom material as a sacrament[1].

Experimental Protocols

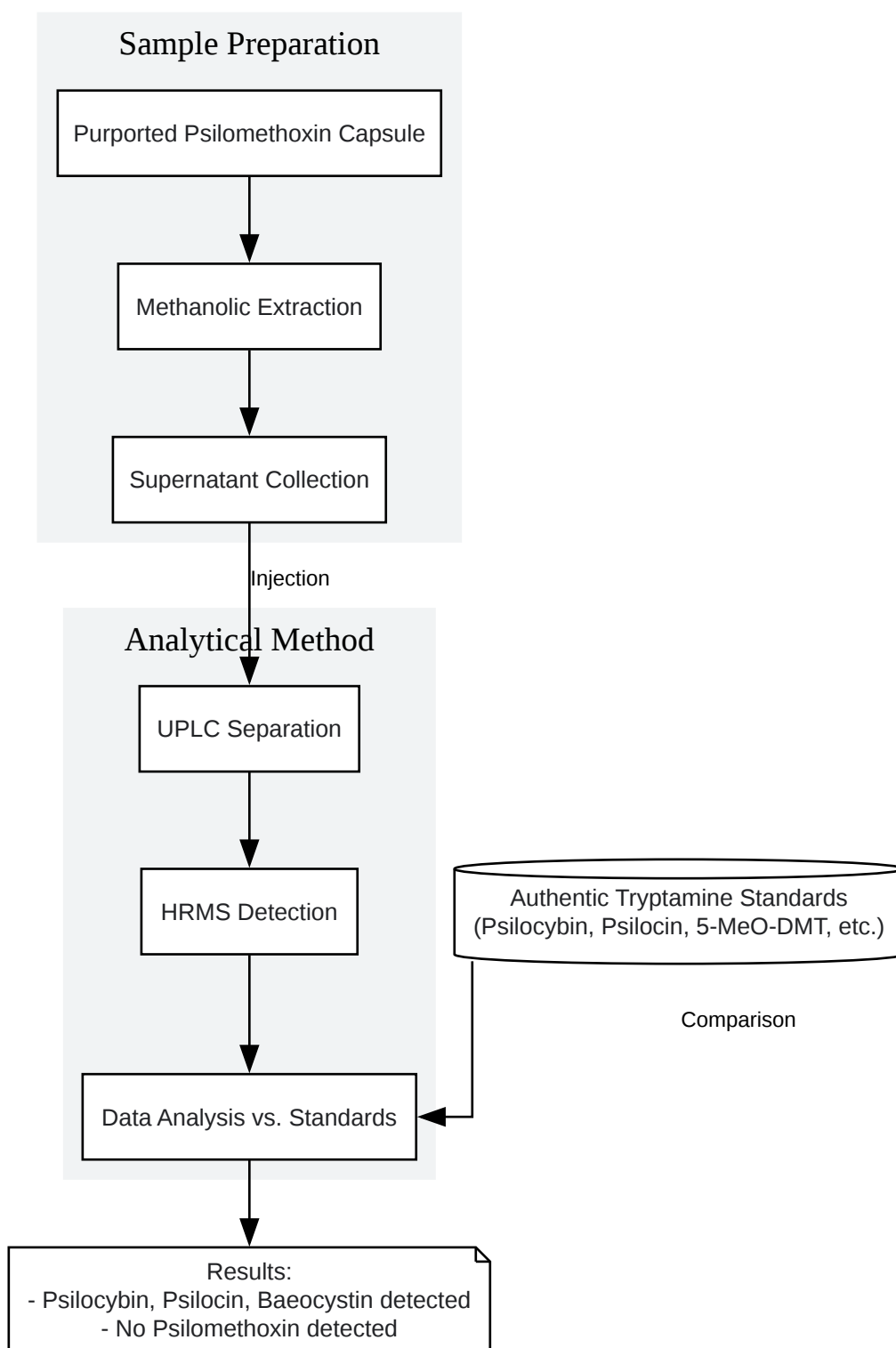
Chemical Synthesis of Psilomethoxin

While the full, detailed protocol from Julia's 1965 paper is not readily available in modern databases, the synthesis is known to be a 10-step process originating from ortho-vanillin[1][3]. The general synthetic approach for tryptamines often involves the Speeter-Anthony tryptamine synthesis or similar methods starting from a substituted indole. For **psilomethoxin**, this would likely involve the synthesis of 4-hydroxy-5-methoxyindole as a key intermediate.

Analytical Investigation of Alleged Biosynthesized Psilomethoxin

In 2023, a comprehensive analytical investigation was conducted by researchers at the Usona Institute to verify the claims of the Church of **Psilomethoxin**. The findings were published in a preprint titled "Fungi Fiction: Analytical Investigation into the Church Of **Psilomethoxin**'s Alleged Novel Compound Using UPLC-HRMS"[2][5].

Experimental Workflow:



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Figure 1: Experimental workflow for the analysis of purported **psilomethoxin**.

Methodology:

- **Sample Source:** A sample of the purported **psilomethoxin** material was obtained from an anonymous member of the Church of **Psilomethoxin**[4].
- **Extraction:** The contents of the capsule were extracted with methanol[5].
- **Analytical Technique:** The extract was analyzed using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS)[2][5].
- **Comparison:** The resulting chromatograms and mass spectra were compared against authentic reference standards for psilocybin, psilocin, baeocystin, 5-MeO-DMT, and the predicted mass of **psilomethoxin**[5].

Findings:

The analysis unambiguously identified psilocybin, psilocin, and a trace amount of baeocystin in the sample. Crucially, no detectable levels of **psilomethoxin** or its putative prodrug, 5-methoxy-psilocybin, were found[1][2][5]. The researchers concluded that the claims of biosynthetic production of **psilomethoxin** were unsubstantiated and that the material being distributed was consistent with standard psilocybin-containing mushrooms[4][5].

Pharmacological Profile (Hypothesized)

As of late 2025, there is no publicly available empirical data on the receptor binding affinity, functional efficacy, or in vivo pharmacokinetics of **psilomethoxin**. The following sections present a hypothesized profile based on its structural similarity to psilocin and 5-MeO-DMT.

Receptor Binding Affinity

Psilomethoxin's structure suggests it would act as a serotonergic psychedelic, with primary activity at serotonin (5-HT) receptors. It is hypothesized to have a higher affinity for the 5-HT_{1A} receptor, similar to 5-MeO-DMT, while also acting on the 5-HT_{2A} receptor, the primary target for classic psychedelics like psilocin[6].

Table 1: Receptor Binding Affinities (K_i, nM) of **Psilomethoxin** and Related Compounds

Receptor	Psilomethoxin (Hypothesized)	Psilocin (4-HO-DMT)	5-MeO-DMT
5-HT1A	High	Moderate (100-600)[7]	High (<10)[8]
5-HT2A	Moderate	Moderate (100-600)[7]	Low (>1000)[8]
5-HT2B	Moderate	High (<10)[7]	Moderate
5-HT2C	Moderate	Moderate (100-600)[7]	Low
SERT	Low	Low	Moderate

Note: "High," "Moderate," and "Low" are qualitative descriptors based on structural comparisons. The quantitative data for psilocin and 5-MeO-DMT are provided for context.

Functional Efficacy

The functional activity of **psilomethoxin** at its target receptors is also unknown. It is likely to be a partial or full agonist at 5-HT1A and 5-HT2A receptors. The relative efficacy at these receptors would determine its unique psychedelic and potential therapeutic effects.

Table 2: Functional Efficacy (EC50, nM) of Related Compounds at the 5-HT2A Receptor

Compound	EC50 (nM) at 5-HT2A	E _{max} (% of 5-HT)
Psilocin (4-HO-DMT)	~1-10[9]	90-100%[9]
4-AcO-DMT	Weaker than 4-HO-DMT (~10-40x)[9]	~79%[9]
5-MeO-DMT	~100[8]	~115%[8]

Pharmacokinetics

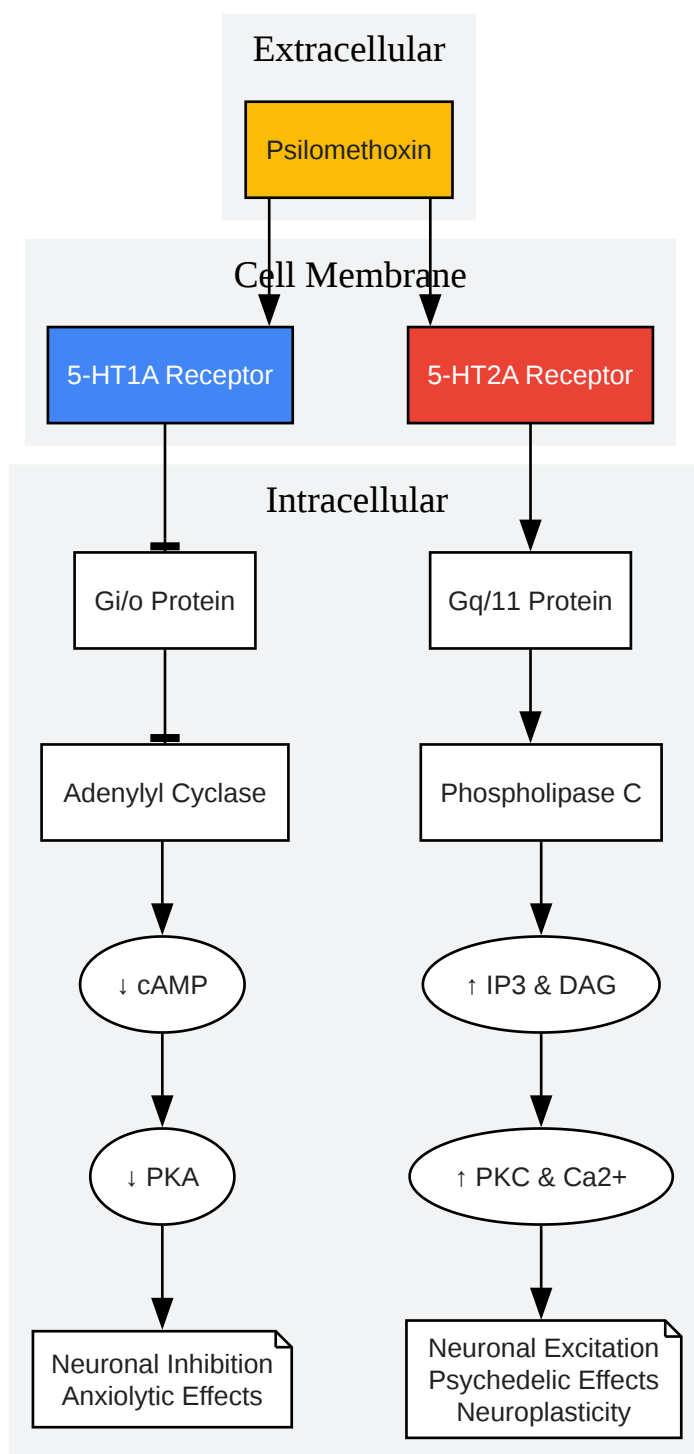
The pharmacokinetic profile of **psilomethoxin** has not been determined. Based on its structural similarity to psilocin, it is expected to be orally active with a similar duration of action. The half-life is speculated to be in the range of 1-3 hours, with direct effects lasting 4-6 hours[4].

Table 3: Pharmacokinetic Parameters of Related Compounds

Parameter	Psilomethoxin (Hypothesized)	Psilocin	5-MeO-DMT
Bioavailability	Orally Active	~50% (from Psilocybin)	Inactive orally without MAOI
Half-life	1-3 hours	2-3 hours	12-18 minutes
Onset of Action	Unknown	20-40 minutes	Seconds to minutes (non-oral)
Duration of Effects	4-6 hours	4-6 hours	30-90 minutes

Hypothesized Signaling Pathways

Psilomethoxin's effects are likely mediated through the activation of G-protein coupled receptors, primarily 5-HT1A and 5-HT2A.



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Figure 2: Hypothesized intracellular signaling pathways of **psilomethoxin**.

Activation of the 5-HT_{1A} receptor is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and subsequent downstream effects that are often associated with anxiolysis. In contrast, activation of the 5-HT_{2A} receptor is coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and leading to an increase in inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in increased intracellular calcium and protein kinase C (PKC) activation, which are linked to the classic psychedelic effects and promotion of neuroplasticity.

Future Directions

The field of psychedelic research would greatly benefit from the definitive chemical synthesis and rigorous pharmacological characterization of **psilomethoxin**. Key areas for future investigation include:

- **Replication of the 1965 Synthesis:** A modern, well-documented synthesis of **psilomethoxin** is necessary to provide a pure standard for research.
- **In Vitro Pharmacology:** Comprehensive receptor binding and functional assays are required to determine the precise affinity and efficacy of **psilomethoxin** at a wide range of CNS targets.
- **In Vivo Studies:** Preclinical studies in animal models are needed to characterize the pharmacokinetic profile, behavioral effects, and safety of **psilomethoxin**.
- **Neurobiology:** Investigation into the specific downstream signaling pathways and effects on neural plasticity will help to elucidate its mechanism of action.

Conclusion

Psilomethoxin remains an enigmatic tryptamine with a history rooted in classic psychedelic chemistry and a recent resurgence in interest due to unsubstantiated claims. While its biosynthetic production has been scientifically refuted, the potential for this "hybrid" molecule to possess a unique pharmacological profile warrants further investigation. This guide has summarized the known history and provided a data-driven, albeit hypothesized, framework for understanding its potential pharmacology. The definitive synthesis and characterization of **psilomethoxin** are critical next steps to unlock its true scientific and therapeutic potential.

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